molecular formula C18H23N3O B6089490 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine

3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine

Cat. No. B6089490
M. Wt: 297.4 g/mol
InChI Key: CXJNQWUFYAWFTH-UHFFFAOYSA-N
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Description

3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine acts as a selective antagonist for the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine reduces the activity of glutamate, which can lead to a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include reducing anxiety and depression-like behaviors, decreasing drug-seeking behavior in addiction models, improving cognitive function in Alzheimer's and Parkinson's disease models, and reducing inflammation in models of neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine in lab experiments is its selectivity for the mGluR5 receptor, which allows for more specific and targeted effects. However, one limitation is that 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine may not be effective in all animal models or in human clinical trials, and its efficacy may vary depending on the specific disorder being studied.

Future Directions

There are several potential future directions for research on 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine and its therapeutic applications. These include further studies on its effects in different animal models and in human clinical trials, exploring its potential use in combination with other drugs or therapies, and investigating its potential as a neuroprotective agent in other neurodegenerative diseases. Additionally, there is a need for further research to better understand the mechanisms underlying its effects and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine involves several steps, including the reaction of 2-methylphenethylamine with pyrazole-4-carbonyl chloride to form the intermediate compound, which is then reacted with piperidine and tert-butyl carbamate. The resulting compound is then deprotected to form 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine.

Scientific Research Applications

3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine has been widely studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-5-2-3-7-16(14)9-8-15-6-4-10-21(13-15)18(22)17-11-19-20-12-17/h2-3,5,7,11-12,15H,4,6,8-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJNQWUFYAWFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine

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